5-Chloro-1-(phenylsulfonyl)-6-azaindole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-chloropyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-13-8-10-6-7-16(12(10)9-15-13)19(17,18)11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBQYNZEQUKKLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=NC=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 1 Phenylsulfonyl 6 Azaindole
Retrosynthetic Analysis of the 6-Azaindole (B1212597) Core with Specific Substituents
A plausible retrosynthetic analysis for 5-chloro-6-azaindole suggests that the molecule can be disconnected at the C-N and C-C bonds of the pyrrole (B145914) ring. A primary disconnection would involve the removal of the phenylsulfonyl group, leading to the intermediate 5-chloro-6-azaindole. Further disconnection of the 6-azaindole core often involves strategies that form the pyrrole ring onto a pre-existing pyridine (B92270) scaffold. For instance, a common strategy involves the cyclization of an appropriately substituted aminopyridine.
Key disconnections for the 5-chloro-6-azaindole core can be envisioned through several pathways, including those based on classical indole (B1671886) syntheses and modern cross-coupling methodologies. One of the most effective strategies involves the use of a substituted aminopyridine as a starting material, onto which the five-membered pyrrole ring is constructed. acs.org
Synthesis via Cyclization Reactions
The formation of the 6-azaindole ring system is a critical step and can be achieved through various cyclization strategies. These methods often involve building the pyrrole ring onto a pre-functionalized pyridine derivative.
While many classical indole syntheses, such as the Fischer, Madelung, and Reissert methods, have been adapted for azaindole synthesis, they can be limited by the electronic nature of the pyridine ring. researchgate.net For instance, the Bartoli indole synthesis, which utilizes nitroarenes and vinyl Grignard reagents, has been applied to the synthesis of 4- and 6-azaindoles, though often with the requirement of a large excess of the Grignard reagent and resulting in modest yields. researchgate.net The Hemetsberger-Knittel synthesis is another classical method that has been used for preparing 6- and 7-azaindoles, but it also tends to provide low to moderate yields. researchgate.net
A notable example of adapting a classical synthesis is the Fischer indole synthesis, which has been successfully used to prepare 5-chloro-7-azaindoles from 2-pyridylhydrazones in the presence of a polyphosphoric acid catalyst. researchgate.net This suggests that similar strategies could potentially be adapted for 6-azaindole isomers.
Modern synthetic methods often rely on metal-catalyzed cross-coupling reactions to construct the pyrrole ring. A highly effective and widely used strategy is the Sonogashira cross-coupling reaction followed by cyclization. nih.gov This typically involves the coupling of a halo-aminopyridine with a terminal alkyne, followed by a base- or copper-mediated cyclization to form the azaindole ring. nih.gov For the synthesis of a 6-azaindole derivative, this would involve a suitably substituted 3-amino-4-halopyridine.
Another powerful method is the Suzuki-Miyaura coupling. An efficient two-step process has been developed for the synthesis of a range of azaindoles starting from chloroamino-N-heterocycles. This involves a Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane, followed by an acetic acid-catalyzed cyclization. nih.govorganic-chemistry.org
Rhodium-catalyzed C-H activation and annulation of N-substituted aminopyridines with alkynes has also emerged as a potent strategy for constructing azaindole scaffolds. nih.gov
A summary of representative pyrrole annulation strategies is provided in the table below:
Table 1: Pyrrole Annulation Strategies for Azaindole Synthesis| Strategy | Key Reactants | Catalyst/Conditions | Outcome |
|---|---|---|---|
| Sonogashira Coupling/Cyclization | Amino-halopyridine, Terminal alkyne | Pd catalyst, then base or Cu | Forms the azaindole ring |
| Suzuki-Miyaura Coupling/Cyclization | Chloroamino-N-heterocycle, (2-Ethoxyvinyl)borolane | Pd(OAc)2/SPhos, then Acetic Acid | Yields a range of azaindoles |
| Rhodium-Catalyzed Annulation | N-substituted aminopyridine, Alkyne | Rh(III) catalyst | Constructs the azaindole core |
Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step, though their application directly to the synthesis of 5-chloro-6-azaindole is not extensively documented. nih.govresearchgate.netmdpi.comnih.govmdpi.com However, MCRs are widely used for the synthesis of various heterocyclic systems, including pyrroles and imidazoles. mdpi.comresearchgate.net For example, a Hantzsch-type three-component reaction of acetylenedicarboxylate, diacetyl, and ammonium (B1175870) acetate (B1210297) can yield polysubstituted pyrrole derivatives. mdpi.com The principles of MCRs could potentially be adapted to construct the substituted 6-azaindole core, offering a highly convergent synthetic route.
Introduction of the Phenylsulfonyl Group at the N1 Position
Once the 5-chloro-6-azaindole core is synthesized, the final step is the introduction of the phenylsulfonyl group at the N1 position of the pyrrole ring. This is typically achieved through a standard sulfonylation reaction.
The sulfonylation of the nitrogen atom of the indole or azaindole ring is a common transformation, often employed to protect the NH group or to modulate the electronic properties of the molecule. The reaction is typically carried out by treating the N-H containing substrate with a sulfonyl chloride in the presence of a base.
For the synthesis of 5-Chloro-1-(phenylsulfonyl)-6-azaindole, 5-chloro-6-azaindole would be reacted with benzenesulfonyl chloride. Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), or triethylamine (B128534) (Et3N) in an appropriate aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The choice of base and solvent can influence the reaction rate and yield. The phenylsulfonyl group is a strong electron-withdrawing group, which significantly alters the electron density of the azaindole ring system. vulcanchem.com
A summary of typical sulfonylation conditions is provided in the table below:
Table 2: Typical Sulfonylation Conditions| Reagent | Base | Solvent | General Conditions |
|---|---|---|---|
| Benzenesulfonyl chloride | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Anhydrous conditions, often at 0 °C to room temperature |
| Benzenesulfonyl chloride | Potassium Carbonate (K2CO3) | Acetonitrile (MeCN) or Acetone | Often requires heating |
| Benzenesulfonyl chloride | Triethylamine (Et3N) | Dichloromethane (B109758) (DCM) or THF | Room temperature or gentle heating |
Regioselectivity and Chemoselectivity Considerations
The synthesis of polysubstituted azaindoles necessitates precise control over the regioselectivity of each functionalization step. In the case of this compound, the two key substitutions are the introduction of a chlorine atom at the C5-position and a phenylsulfonyl group at the N1-position of the 6-azaindole scaffold.
The order of these two steps is a critical chemoselective consideration. The electronic nature of the azaindole ring is significantly altered by the presence of the strongly electron-withdrawing phenylsulfonyl group on the nitrogen atom. This can influence the reactivity and regioselectivity of subsequent electrophilic aromatic substitution reactions, such as halogenation. Conversely, performing halogenation prior to N-sulfonylation may proceed with different regioselectivity and reactivity.
Research into the functionalization of related azaindole isomers, such as 7-azaindoles, has shown that N-protection is often employed to direct subsequent reactions. For instance, N-sulfonyl protected 7-azaindoles have been utilized to achieve regioselective C-3 sulfenylation. nih.gov While not a direct chlorination at C5 of a 6-azaindole, this highlights the importance of the N-substituent in controlling the outcome of substitution reactions on the azaindole ring system.
Halogenation Strategies at the C5 Position
The introduction of a chlorine atom at the C5 position of the 6-azaindole nucleus can be approached through either direct halogenation of the pre-formed azaindole ring or by utilizing a precursor that already contains the chloro-substituent.
Direct chlorination of the 6-azaindole or a 1-substituted derivative is a potential route. However, controlling the regioselectivity of such a reaction can be challenging due to the presence of multiple reactive sites on the heterocyclic ring. The outcome of the halogenation is dependent on the reaction conditions and the nature of any existing substituents.
While specific examples for the direct C5 chlorination of 6-azaindole are not extensively detailed in the available literature, studies on other azaindole isomers provide some insights. For instance, a rhodium-catalyzed regioselective C-H chlorination of 7-azaindoles has been developed, although this method targets the ortho-position relative to a directing group. nih.govacs.org Furthermore, copper-catalyzed C2-chlorination of indoles using p-toluenesulfonyl chloride as the chlorine source has been reported, demonstrating that the choice of catalyst can influence the site of halogenation. rsc.org
An alternative and often more controlled approach involves the synthesis of the 6-azaindole ring from a pyridine precursor that is already chlorinated at the desired position. This strategy avoids potential issues with regioselectivity during the halogenation of the bicyclic system.
The synthesis of various substituted azaindoles, including 6-azaindoles, has been achieved through palladium-catalyzed reactions starting from appropriately substituted aminopyridines. researchgate.net For the synthesis of this compound, a plausible precursor would be a 3-amino-4-halopyridine bearing a chlorine atom at the position that will become C5 of the final azaindole. The 6-azaindole ring can then be constructed through various cyclization strategies, such as the Larock or Hegedus-Mori-Heck reactions.
A patent for the synthesis of 5-chloro-7-azaindole describes a multi-step sequence starting from 2-amino-3-picoline, involving cyclization, hydrogenation, chlorination, and dehydrogenation. google.com This demonstrates the feasibility of introducing a chlorine atom onto an azaindole precursor.
Optimization of Reaction Conditions and Yields for Synthesis of this compound
The optimization of reaction conditions, including the choice of solvent and catalyst, is crucial for maximizing the yield and purity of the target compound.
The solvent can have a significant impact on the reactivity and selectivity of reactions involving azaindoles. For instance, solvent-dependent oxidations of 5- and 6-azaindoles have been observed. rsc.orgrsc.org In these studies, the use of different solvent systems, such as acetonitrile-water versus acetonitrile-methanol, led to the formation of different products. rsc.org This highlights the importance of screening various solvents to optimize the desired transformation. For the N-phenylsulfonylation step, aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly employed in the presence of a base to facilitate the reaction.
Palladium catalysts are frequently employed in the synthesis of azaindole cores. The choice of the palladium source, ligand, and base can significantly affect the efficiency of cross-coupling and cyclization reactions. For example, the synthesis of 2-substituted 7-azaindole (B17877) derivatives via palladium-catalyzed coupling and C-N cyclization was successfully achieved using a potassium tert-butoxide/18-crown-6 system. organic-chemistry.org This indicates that the catalytic system needs to be carefully tailored for the specific substrates and desired transformation.
The synthesis of substituted 6-azaindoles has been reported via palladium-catalyzed heteroannulation, showcasing the utility of this class of catalysts in constructing the 6-azaindole skeleton. koreascience.kr Optimization of catalyst loading is also a key parameter to ensure efficient conversion while minimizing cost and potential metal contamination of the final product.
Below is a table summarizing various synthetic conditions for related azaindole syntheses, which can serve as a starting point for the optimization of the synthesis of this compound.
| Reaction Type | Substrate | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |
| C2-Chlorination | Indole | Cu(OAc)₂ (20 mol%), TsCl | 1,2-Dichloroethane | 100 °C | Moderate to excellent | rsc.org |
| C-N Cyclization | 2-Amino-3-(alkynyl)pyridine | KOt-Bu, 18-crown-6 | Toluene | 65 °C | Excellent | organic-chemistry.org |
| Dehydrogenation | 7-Chloro-1H-pyrrolo[2,3-c]pyridine | Pd/C (10%) | Ethanol | Room Temp | 75% | chemicalbook.com |
Temperature and Pressure Optimization
The optimization of temperature and pressure is paramount in the synthesis of this compound to control reaction kinetics, minimize side-product formation, and ensure process safety. The synthesis can be conceptually divided into two main stages: the formation of the 5-chloro-6-azaindole core and the subsequent N-sulfonylation.
Formation of the 5-Chloro-6-azaindole Core:
The construction of the 6-azaindole scaffold can be achieved through various methods, such as the Bartoli or Leimgruber-Batcho indole synthesis, starting from appropriately substituted pyridines. The reaction temperature for these cyclization reactions is a critical parameter. For instance, the Bartoli reaction, which involves the reaction of a nitro-pyridine derivative with a vinyl Grignard reagent, often requires low temperatures during the initial addition to control the exothermic reaction and prevent decomposition of the Grignard reagent. Subsequent cyclization may require elevated temperatures.
Pressure is generally maintained at atmospheric levels for these reactions. However, in cases where low-boiling point solvents or reagents are used, a closed system under slight positive pressure of an inert gas like nitrogen or argon might be employed to prevent solvent loss and maintain an inert atmosphere.
N-Sulfonylation of 5-Chloro-6-azaindole:
The introduction of the phenylsulfonyl group onto the nitrogen atom of the 5-chloro-6-azaindole is typically achieved by reacting it with benzenesulfonyl chloride in the presence of a base. The temperature of this reaction significantly influences the rate and selectivity.
Generally, the reaction is initiated at a lower temperature (e.g., 0-5 °C) during the addition of the sulfonylating agent to manage the exothermicity of the reaction. After the initial addition, the reaction mixture is often allowed to warm to room temperature or gently heated to drive the reaction to completion. Overheating can lead to the decomposition of the product or the formation of unwanted side products.
The pressure for this step is typically atmospheric. However, if a low-boiling point solvent is used, the reaction might be conducted in a sealed vessel to allow for heating above the solvent's boiling point, thus increasing the reaction rate. This would necessitate careful monitoring and control of the internal pressure.
Below is a hypothetical data table illustrating the effect of temperature on the yield of the N-sulfonylation step, based on typical optimization studies for similar reactions.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 0 | 12 | 65 |
| 2 | 25 (Room Temp) | 6 | 85 |
| 3 | 50 | 3 | 92 |
| 4 | 80 | 2 | 88 (with some degradation) |
Scalable Synthetic Approaches and Process Chemistry Considerations
Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale introduces several challenges that need to be addressed through robust process chemistry.
Route Selection and Optimization:
For a scalable synthesis, the chosen synthetic route should be efficient, cost-effective, and safe. While multiple routes to substituted azaindoles exist, a convergent synthesis is often preferred for large-scale production. This involves synthesizing key fragments separately and then combining them in the final steps.
A plausible scalable route could involve the synthesis of 5-chloro-6-azaindole followed by sulfonylation. The initial steps to form the azaindole core would need to utilize readily available and inexpensive starting materials. The optimization of each step for yield, purity, and cycle time is crucial.
Process Chemistry Considerations:
Solvent Selection: Solvents should be chosen based on their ability to dissolve the reactants, their boiling points for effective temperature control, their ease of removal, and their environmental and safety profiles. For large-scale synthesis, the use of greener solvents is increasingly important.
Reagent Stoichiometry and Addition: The stoichiometry of the reagents must be carefully optimized to maximize yield and minimize waste. On a large scale, the controlled addition of reactive reagents, such as benzenesulfonyl chloride, is critical to manage the reaction exotherm and ensure safety.
Work-up and Isolation: The work-up procedure should be simple and efficient. This may involve extraction, crystallization, or filtration. Direct crystallization of the final product from the reaction mixture is often the most desirable method for large-scale production as it minimizes solvent use and product loss.
Impurity Profile: A thorough understanding of the potential impurities that can form during the synthesis is necessary. Analytical methods must be developed to monitor the levels of these impurities and ensure the final product meets the required quality specifications.
Thermal Safety: For each step, a thermal hazard assessment should be conducted to understand the potential for runaway reactions. This involves determining the heat of reaction and the thermal stability of the reactants, intermediates, and products.
The following table provides a hypothetical comparison of key process parameters for a laboratory-scale versus a pilot-plant scale synthesis.
| Parameter | Laboratory Scale (grams) | Pilot Plant Scale (kilograms) | Considerations for Scale-Up |
| Starting Material | High purity reagents | Sourcing of cost-effective, industrial-grade materials | |
| Reaction Vessel | Glass flask | Glass-lined or stainless steel reactor | Heat and mass transfer efficiency |
| Temperature Control | Heating mantle/ice bath | Jacketed reactor with heating/cooling fluid | Precise and uniform temperature control is critical |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer | Efficient mixing to ensure homogeneity |
| Product Isolation | Chromatography, recrystallization | Crystallization, filtration, centrifugation | Avoidance of chromatography if possible |
| Cycle Time | Hours to days | Optimized for shorter, more efficient cycles |
Reactivity and Transformation Pathways of 5 Chloro 1 Phenylsulfonyl 6 Azaindole
Electrophilic Aromatic Substitution Reactions on the Azaindole Ring System
Electrophilic aromatic substitution (SEAr) on the 6-azaindole (B1212597) core is generally directed towards the electron-rich pyrrole (B145914) portion of the bicycle. However, the reactivity is significantly modulated by the powerful electron-withdrawing nature of the N-phenylsulfonyl protecting group.
The regiochemical outcome of SEAr reactions is a consequence of the combined electronic effects of the substituents and the inherent properties of the fused heterocyclic system.
N-Phenylsulfonyl Group: This group is strongly deactivating, pulling electron density away from the pyrrole ring via resonance and inductive effects. This deactivation tempers the innate nucleophilicity of the pyrrole ring, particularly reducing the reactivity at the C3 position, which is typically the most nucleophilic site in N-H or N-alkyl indoles. beilstein-journals.org
Pyridine (B92270) Nitrogen (N6): The nitrogen atom in the pyridine ring is highly electronegative and significantly deactivates the six-membered ring towards electrophilic attack. Its primary influence on the pyrrole ring is inductive deactivation.
Chloro Group (C5): The chlorine atom at the C5 position is deactivating through its inductive effect but can act as a weak ortho-, para-director due to its lone pairs. Its position on the pyridine ring primarily influences the reactivity of that ring, further deactivating the C4 and C7 positions.
The N-phenylsulfonyl group alters the typical reactivity pattern observed in simpler indoles.
C3 Position: While the C3 position is the conventional site for electrophilic attack in many indole (B1671886) systems, the N-phenylsulfonyl group diminishes its nucleophilicity. beilstein-journals.org Nevertheless, for certain electrophiles, particularly in Friedel-Crafts acylations catalyzed by specific Lewis acids, reaction at C3 can still be achieved. researchgate.net
C2 Position: The reduction in C3 reactivity elevates the relative importance of the C2 position. For 1-(phenylsulfonyl)pyrrole, a close analog, reactions such as Vilsmeier-Haack formylation proceed selectively at the C2 (or α) position. researchgate.net This suggests that C2 is a highly probable site for substitution in 5-Chloro-1-(phenylsulfonyl)-6-azaindole under specific conditions.
C7 Position: The C7 position is part of the electron-deficient pyridine ring and is adjacent to the deactivating pyridine nitrogen. Consequently, it is the least reactive position towards standard electrophilic substitution. Functionalization at C7 typically requires more advanced methods, such as palladium-catalyzed direct C-H activation, which often involves pre-activation of the substrate, for instance, by conversion to the corresponding N-oxide. mdpi.com
| Position | Relative Reactivity | Controlling Factors | Potential Reactions |
|---|---|---|---|
| C2 | Moderate to High | Deactivation at C3 by N-SO2Ph group. Governed by electrophile and catalyst choice. | Vilsmeier-Haack Formylation, Halogenation |
| C3 | Moderate | Strongly deactivated by N-SO2Ph group. beilstein-journals.org Can be favored with certain Lewis acids. | Friedel-Crafts Acylation |
| C7 | Very Low | Located on electron-deficient pyridine ring; deactivated by N6. mdpi.com | Direct C-H Arylation (requires specific catalysis, e.g., via N-oxide) mdpi.com |
Nucleophilic Aromatic Substitution Involving the Chloro Substituent at C5
The chlorine atom at the C5 position serves as a versatile handle for introducing molecular diversity. Its location on the electron-deficient pyridine ring makes it susceptible to displacement by nucleophiles, either through transition-metal catalysis or direct substitution. The pyridine nitrogen at N6 activates the ring towards nucleophilic attack, making the C5-Cl bond a viable site for substitution. nih.gov
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the C5 position.
Suzuki-Miyaura Coupling: This reaction couples the C5 position with aryl or vinyl boronic acids or esters to form biaryl or styrenyl derivatives. libretexts.org It is widely used for functionalizing halo-azaindoles. nih.gov
Heck Coupling: The Heck reaction allows for the formation of a C-C bond between the C5 position and an alkene, providing access to vinylated azaindoles. nih.gov
Sonogashira Coupling: This reaction introduces alkyne functionalities by coupling the C5-chloro group with a terminal alkyne. It is a robust method for C(sp²)-C(sp) bond formation. wikipedia.orglibretexts.org
Buchwald-Hartwig Amination: This is a premier method for constructing C-N bonds, enabling the reaction of the C5-chloro position with a wide array of primary and secondary amines, anilines, and amides. beilstein-journals.orgchemrxiv.org
| Reaction | Coupling Partner | Typical Catalytic System | Base | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(OAc)₂ / SPhos | K₃PO₄ | nih.gov |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | nih.gov |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPA | nih.govwikipedia.org |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / XantPhos | Cs₂CO₃, K₂CO₃ | beilstein-journals.org |
The C5-chloro substituent can also be displaced directly by strong nucleophiles in a catalyst-free nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing character of the azaindole ring system facilitates this process, which typically requires heating in a polar solvent. youtube.com A variety of nucleophiles can be employed to generate diverse C5-substituted analogs.
| Nucleophile Type | Example | Product Functional Group |
|---|---|---|
| Alkoxides | Sodium Methoxide (NaOMe) | Methoxy |
| Thiolates | Sodium Thiophenoxide (NaSPh) | Phenylthioether |
| Amines | Piperidine, Morpholine | Tertiary Amine |
| Azides | Sodium Azide (NaN₃) | Azide |
Reactivity of the Phenylsulfonyl Group
The phenylsulfonyl group is primarily installed to protect the indole nitrogen and modulate the electronic properties of the ring system. Its most significant transformation is its removal (deprotection) to regenerate the N-H azaindole, which can be a substrate for further N-functionalization or serve as a final product. The cleavage of the robust N-S bond often requires specific and sometimes harsh conditions. researchgate.net
| Method | Reagents and Conditions | Mechanism/Type | Reference |
|---|---|---|---|
| Basic Hydrolysis | NaOH or KOH in refluxing MeOH/H₂O | Strong Base | researchgate.net |
| Reductive Cleavage | Magnesium in Methanol; Sodium Naphthalenide | Reducing Agent | researchgate.netvulcanchem.com |
| Fluoride-Mediated | Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF | Mild Base/Nucleophilic Fluoride | nih.gov |
| Electrochemical | Constant cathodic potential in a protic medium | Electrochemical Reduction | researchgate.net |
De-sulfonylation Methodologies
The removal of the phenylsulfonyl group from the azaindole nitrogen is a critical step in many synthetic sequences, unmasking the N-H functionality for further reactions or to yield the final target molecule. This process, known as de-sulfonylation, can be achieved through various reductive or base-mediated methods. wikipedia.org
In the context of related N-sulfonylated azaindoles, specific reagents have been documented. For instance, during a regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles, tetrabutylammonium iodide (TBAI) was found to not only promote the initial reaction but also to effect the subsequent N-desulfonylation. nih.govrsc.org
Below is a table summarizing common methodologies for the de-sulfonylation of sulfonylated indoles and azaindoles.
| Reagent/System | Conditions | Substrate Type | Reference |
| Magnesium/Methanol | Room temperature to reflux | Alkyl/Aryl Sulfones | researchgate.net |
| Sodium Amalgam | Varies | Alkyl/Aryl Sulfones | wikipedia.org |
| Tetrabutylammonium Iodide (TBAI) | 120 °C, DMF | N-Sulfonyl-7-azaindoles | nih.govrsc.org |
| Base (e.g., NaOH, KOH) | Basic medium | N-Sulfonyl-azaindoles | vulcanchem.com |
Role as a Protecting Group or Activating Group
The phenylsulfonyl group on the nitrogen of this compound serves a dual purpose, functioning as both a protecting group and an activating group.
As a protecting group , it shields the indole nitrogen (N-1), which would otherwise be susceptible to undesired side reactions under various conditions, such as alkylation or acylation. The N-H proton of an unprotected indole is acidic and the nitrogen itself is nucleophilic, complicating many synthetic transformations. The bulky and chemically robust sulfonyl group effectively mitigates this reactivity, allowing for selective functionalization at other positions of the azaindole core. nih.govrsc.org
Conversely, as an activating group , the strongly electron-withdrawing nature of the phenylsulfonyl moiety significantly influences the electronic distribution of the entire heterocyclic system. vulcanchem.com It decreases the electron density of the pyrrole ring, which can direct the regioselectivity of certain reactions. For example, this activation is crucial for facilitating intramolecular nucleophilic aromatic substitutions, such as the Smiles and Truce-Smiles rearrangements, where an electron-deficient aromatic ring is a prerequisite. wikipedia.org Furthermore, the presence of the sulfonyl group can facilitate C-H activation at specific positions on the azaindole nucleus, enabling direct functionalization reactions that would be difficult to achieve on the unprotected scaffold. nih.gov
Functional Group Interconversions and Derivatization
The this compound scaffold can undergo a variety of reactions to introduce new functional groups or modify existing ones, highlighting its utility as a synthetic building block.
Oxidation and Reduction Reactions of the Azaindole Core
The azaindole core is amenable to both oxidation and reduction, which can be used to tune the electronic properties of the molecule or to install functional handles for further elaboration.
Oxidation: The pyridine nitrogen (N-6) is a common site for oxidation. Using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA), the N-6 atom can be converted to the corresponding N-oxide. acs.org This transformation is significant as it alters the reactivity of the pyridine ring, making it more susceptible to certain electrophilic and nucleophilic substitution reactions. For instance, the formation of an N-oxide facilitates the regioselective chlorination at the C-6 position of 7-azaindole (B17877). acs.org More aggressive oxidation of 5- and 6-azaindoles can lead to the formation of trioxopyrrolopyridines. rsc.org
Reduction: Reduction reactions are typically focused on substituents on the ring rather than the aromatic core itself. A key example is the reduction of the N-oxide back to the parent pyridine. This two-step sequence of oxidation followed by reduction is a powerful strategy for indirect functionalization. Additionally, should other reducible groups like nitro functions be present on the scaffold, they can be selectively reduced using standard methods like catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid systems (e.g., Fe, acetic acid), without affecting the core aromatic structure.
Reactions at Nitrogen Atoms (e.g., alkylation, acylation)
With the pyrrole nitrogen (N-1) protected by the phenylsulfonyl group, reactions at nitrogen atoms are primarily directed towards the pyridine nitrogen at position 6.
N-Oxide Formation: As discussed previously, the N-6 atom can be oxidized to an N-oxide using peroxy acids like mCPBA. acs.org This is a foundational reaction for modifying the pyridine part of the molecule.
Protonation: The pyridine nitrogen is basic and can be protonated by acids. This protonation enhances the electrophilicity of the pyridine ring, activating it towards nucleophilic attack. This principle is exploited in the synthesis of 7-amino-6-azaindoles from 7-chloro-6-azaindoles, where protonation of the pyridine nitrogen is a key step for the subsequent nucleophilic heteroaromatic substitution. enamine.net
Alkylation: While direct alkylation on the pyridine nitrogen of the neutral 6-azaindole is not typical, related azaindole systems can be alkylated on the pyrrole nitrogen after de-sulfonylation. For instance, N-methylation of a deprotected 7-azaindole has been achieved using sodium hydride as a base followed by methyl iodide. acs.org
Rearrangement Reactions and Fragmentation Studies
The structural and electronic features of this compound and related derivatives make them candidates for intriguing molecular rearrangements.
The Truce-Smiles rearrangement is a notable reaction for this class of compounds. It is an intramolecular nucleophilic aromatic substitution where a carbanion attacks the ipso-carbon of the phenylsulfonyl group, causing the aryl group to migrate. wikipedia.org This reaction typically requires an electron-deficient arene, a condition fulfilled by the phenylsulfonyl group. wikipedia.org In a model system, N-phenylsulfonyl 3-formyl 7-azaindole was shown to undergo a ring cleavage and rearrangement reaction with various β-ketoesters or β-ketosulfones in the presence of ammonium (B1175870) acetate (B1210297), leading to the formation of complex substituted pyridines. nih.gov This demonstrates a profound skeletal reorganization starting from the azaindole framework. Radical versions of the Truce-Smiles rearrangement, often initiated by photoredox catalysis, have also been developed, expanding the scope and mildness of the conditions. nih.govyoutube.com
Fragmentation studies , typically conducted via mass spectrometry, provide insight into the molecule's stability and bonding. While specific fragmentation data for this compound is not extensively published, predictable pathways can be inferred. The most likely initial fragmentation would involve the cleavage of the relatively weak nitrogen-sulfur (N-S) bond, leading to the formation of a phenylsulfonyl radical or cation ([PhSO₂]⁺) and the 5-chloro-6-azaindolyl anion or radical. Subsequent fragmentation would involve the characteristic breakdown of the azaindole and phenyl rings.
Photochemical and Electrochemical Reactivity
The study of photochemical and electrochemical reactions has opened new avenues for the synthesis and functionalization of heterocyclic compounds, including azaindoles. researchgate.net
Photochemical Reactivity
The 6-azaindole scaffold itself possesses interesting photophysical properties. researchgate.net Upon UV irradiation, N-sulfonylated aromatics can undergo S-N bond cleavage. nih.govnih.gov For N-phenyl dibenzothiophene (B1670422) sulfoximine, photolysis was shown to release a phenyl nitrene intermediate. nih.gov By analogy, irradiation of this compound could potentially lead to homolytic cleavage of the N-S bond, generating a phenylsulfonyl radical and a 6-azaindolyl radical, which could then engage in various subsequent reactions.
Furthermore, photoredox catalysis has enabled the development of photochemical Truce-Smiles rearrangements under mild conditions using visible light, offering a powerful tool for C-C bond formation. nih.govyoutube.com
Electrochemical Reactivity
The indole nucleus is known to be electrochemically active, and methods for its electrochemical sulfonylation and sulfenylation have been developed. researchgate.netnih.govacs.org These processes often involve the electro-generation of a reactive species that then attacks the indole ring. Such electrochemical methods are advantageous as they often proceed under mild, oxidant-free conditions. rsc.org
Electrochemical approaches have also been applied to rearrangement reactions. An electrochemical radical sulfonylation of N-allylbenzamides followed by a Truce-Smiles rearrangement has been established, demonstrating the synergy between electrochemistry and classic named reactions to build complex molecular architectures. rsc.org Given these precedents, the this compound core is expected to be electrochemically active, with potential for oxidative or reductive functionalization and rearrangement reactions under electrochemical conditions.
Advanced Spectroscopic and Structural Elucidation of 5 Chloro 1 Phenylsulfonyl 6 Azaindole and Its Derivatives
High-Resolution NMR Spectroscopy for Complete Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Chloro-1-(phenylsulfonyl)-6-azaindole in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of the proton and carbon framework, as well as the nitrogen environment.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the azaindole core and the phenylsulfonyl group. The chemical shifts are influenced by the electron-withdrawing nature of the chloro and phenylsulfonyl substituents, as well as the pyridine (B92270) nitrogen in the azaindole ring.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts of the carbons in the azaindole ring are particularly diagnostic of the substitution pattern. For instance, the carbon atom bearing the chlorine (C5) is expected to show a characteristic shift.
¹⁵N NMR spectroscopy, although less common, can offer valuable insights into the electronic environment of the two nitrogen atoms (N1 and N6) within the 6-azaindole (B1212597) core. The chemical shift of N1 would be significantly affected by the directly attached electron-withdrawing phenylsulfonyl group.
2D NMR experiments are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) is used to establish proton-proton coupling networks, identifying adjacent protons within the azaindole and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) is pivotal in identifying longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the phenylsulfonyl group to the N1 position of the azaindole core and for assigning quaternary carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Azaindole Core | ||
| H2 | 7.6 - 7.8 | 125 - 127 |
| H3 | 6.7 - 6.9 | 108 - 110 |
| C3a | - | 130 - 132 |
| H4 | 8.2 - 8.4 | 145 - 147 |
| C5 | - | 128 - 130 |
| C6 | - | 148 - 150 |
| H7 | 8.8 - 9.0 | 118 - 120 |
| C7a | - | 140 - 142 |
| Phenylsulfonyl Group | ||
| H2'/H6' | 7.9 - 8.1 | 128 - 130 |
| H3'/H5' | 7.5 - 7.7 | 129 - 131 |
| H4' | 7.6 - 7.8 | 134 - 136 |
| C1' | - | 138 - 140 |
| C2'/C6' | - | 128 - 130 |
| C3'/C5' | - | 129 - 131 |
Note: These are predicted values based on known substituent effects and data for similar structures. Actual experimental values may vary.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
HRMS is employed to accurately determine the molecular weight of this compound with high precision. This allows for the unambiguous confirmation of its molecular formula, C₁₃H₉ClN₂O₂S. The high resolution distinguishes the target compound from other species with the same nominal mass but different elemental compositions. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be clearly observable in the mass spectrum, providing further confidence in the presence of a chlorine atom in the molecule.
Tandem mass spectrometry (MS/MS) involves the selection of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. For this compound, key fragmentation pathways would likely include:
Cleavage of the N-S bond, leading to the formation of the phenylsulfonyl cation ([C₆H₅SO₂]⁺) and the 5-chloro-6-azaindole anion or radical.
Loss of SO₂ from the phenylsulfonyl-containing fragments.
Fragmentation of the azaindole ring system, which can provide information about the substitution pattern.
Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| m/z (Predicted) | Proposed Fragment |
|---|---|
| 292/294 | [M]⁺ (Molecular Ion) |
| 151/153 | [C₇H₄ClN₂]⁺ (5-Chloro-6-azaindole fragment) |
| 141 | [C₆H₅SO₂]⁺ (Phenylsulfonyl cation) |
Note: The m/z values are nominal and the presence of chlorine isotopes will result in characteristic M/M+2 peaks.
Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
The IR spectrum of this compound is expected to show strong characteristic absorption bands for the sulfonyl group (S=O). These typically appear as two distinct bands corresponding to asymmetric and symmetric stretching vibrations. Other key vibrational modes include C-H stretching of the aromatic rings, C=C and C=N stretching within the heterocyclic system, and the C-Cl stretching vibration.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the S-O and C-S stretching vibrations of the phenylsulfonyl group, as well as the vibrations of the aromatic rings.
Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Phenylsulfonyl | S=O asymmetric stretch | 1350 - 1380 |
| S=O symmetric stretch | 1160 - 1180 | |
| S-N stretch | 900 - 950 | |
| Aromatic Rings | C-H stretch | 3000 - 3100 |
| C=C/C=N stretch | 1400 - 1600 |
X-ray Crystallography for Solid-State Structural Determination
While NMR provides the structure in solution, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. A single crystal of sufficient quality would allow for the precise measurement of bond lengths, bond angles, and torsional angles. This would confirm the planar nature of the azaindole ring system and determine the orientation of the phenylsulfonyl group relative to the azaindole plane. The dihedral angle between the mean planes of the indole (B1671886) and benzene (B151609) rings is a key parameter that can be accurately determined. For a related compound, 5-chloro-1-(4-methylphenylsulfonyl)-1H-indole, this angle was found to be 85.01(6)°. nih.gov
Furthermore, X-ray crystallography reveals the packing of the molecules in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonds or π-π stacking, which can influence the physical properties of the compound. For instance, in the crystal structure of 5-chloro-7-azaindole-3-carbaldehyde, molecules form dimers through strong N-H···N hydrogen bonds. mdpi.com
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole |
| 5-chloro-7-azaindole-3-carbaldehyde |
| 5-chloroindole |
Conformational Analysis in the Solid State
In the crystal structure of this indole analogue, the indole ring itself is essentially planar. nih.govnih.gov A key conformational feature is the relative orientation of the planar indole system and the phenylsulfonyl group. The dihedral angle between the mean plane of the indole ring and the benzene ring of the sulfonyl group is reported to be 85.01 (6)°. nih.govnih.gov This near-perpendicular arrangement minimizes steric hindrance between the two ring systems.
Table 1: Selected Crystallographic Data for the Analogue Compound 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole
| Parameter | Value |
|---|---|
| Crystal System | Tetragonal |
| Space Group | I4₁/a |
| a (Å) | 26.991 (7) |
| c (Å) | 7.8345 (19) |
| V (ų) | 5708 (2) |
| Z | 16 |
| Dihedral Angle (Indole/Benzene) | 85.01 (6)° |
Data sourced from a study on 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole, a structural analogue. nih.gov
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound and its derivatives is governed by a variety of intermolecular forces, including hydrogen bonds and other weaker interactions. The presence of the nitrogen atom in the pyridine ring of the azaindole core introduces the possibility of specific hydrogen bonding patterns not seen in their indole counterparts.
For N-sulfonylated azaindoles like this compound, the pyrrole (B145914) nitrogen is no longer a hydrogen bond donor. However, the pyridine nitrogen at the 6-position can act as a hydrogen bond acceptor. The sulfonyl group's oxygen atoms are also potent hydrogen bond acceptors. In the crystal structure of 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole, the packing is stabilized by three distinct C-H···O hydrogen bonds, which link symmetry-related molecules into a spiral arrangement running parallel to the c-axis. nih.govnih.gov
It is therefore plausible that the crystal structure of this compound would feature a network of intermolecular C-H···O and C-H···N hydrogen bonds, creating a stable, three-dimensional supramolecular architecture. The interplay of these interactions is crucial in determining the physicochemical properties of the solid material.
Table 2: Intermolecular Interaction Geometry in 5-chloro-7-azaindole-3-carbaldehyde Dimers
| Interaction | Distance (Å) | Angle (°) |
|---|---|---|
| N1-H1···N7' | - | - |
| C2-H2···O1 | - | - |
| C6-H6···C8 | - | - |
| C4-H4···Cl1 | - | - |
Data from a study on a related azaindole derivative, illustrating potential hydrogen bonding patterns. mdpi.com Specific distance and angle values were not provided in the abstract.
Chiroptical Spectroscopy (if chiral derivatives are relevant)
Chiroptical spectroscopy, encompassing techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), is indispensable for the stereochemical analysis of chiral molecules. While this compound itself is achiral, chiral derivatives could be synthesized, for instance, by introducing a chiral center in a substituent on the phenylsulfonyl ring or the azaindole core. In such cases, chiroptical spectroscopy would be a powerful tool for assigning the absolute configuration and studying conformational preferences in solution.
The chiroptical properties of a molecule are exquisitely sensitive to its three-dimensional structure. The electronic transitions of the chromophoric azaindole and phenylsulfonyl moieties would be perturbed by the chiral environment, giving rise to characteristic CD signals. The sign and intensity of these Cotton effects are directly related to the spatial arrangement of the atoms.
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the CD spectra of chiral derivatives. researchgate.net By comparing the experimental and calculated spectra, it is often possible to establish the absolute configuration of the stereogenic centers. The nature and position of substituents can significantly influence the chiroptical response, with both electron-donating and electron-withdrawing groups potentially causing shifts in the wavelength and intensity of the CD bands. researchgate.net This fine-tuning of chiroptical properties through synthetic modification is a key aspect of modern stereochemistry. researchgate.net
Should chiral derivatives of this compound be developed, their chiroptical analysis would provide deep insights into their stereochemical and electronic properties, which are often correlated with their biological activity.
Computational and Theoretical Investigations of 5 Chloro 1 Phenylsulfonyl 6 Azaindole
Electronic Structure Calculations
Density Functional Theory (DFT) Studies of Ground State Properties
No published Density Functional Theory (DFT) studies were found for 5-Chloro-1-(phenylsulfonyl)-6-azaindole. DFT is a powerful computational method used to determine the optimized geometry, bond lengths, bond angles, and other ground-state properties of molecules. Such data is fundamental for understanding the molecule's stability and conformational preferences.
Molecular Electrostatic Potential (MEP) Mapping
There are no available Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions and chemical reactivity.
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)
A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. The energies of the HOMO and LUMO and their energy gap are key indicators of a molecule's ability to donate or accept electrons, its kinetic stability, and its electronic excitation properties.
Reaction Mechanism Studies and Transition State Analysis
Computational Elucidation of Preferred Reaction Pathways
No computational studies elucidating the preferred reaction pathways involving this compound have been published. Such studies would involve mapping the potential energy surface to identify intermediates and transition states for various chemical transformations.
Energy Barriers and Rate Constant Predictions
In the absence of reaction mechanism studies, there are no calculated energy barriers or predicted rate constants for reactions involving this compound. This information is vital for understanding the kinetics and feasibility of chemical processes.
Conformational Analysis and Tautomerism
No publicly available studies were found that specifically detail the conformational analysis or tautomerism of this compound. Such a study would typically involve:
Potential Energy Surface Scans
An examination of the potential energy surface of this molecule would be crucial to identify the most stable conformations, particularly concerning the rotation around the nitrogen-sulfur bond and the sulfur-phenyl bond. However, no such scans have been published.
Solvent Effects on Conformation
The influence of different solvents on the conformational preferences of this compound has not been documented in the available literature.
Spectroscopic Property Predictions
While experimental spectroscopic data may exist in proprietary databases, theoretical predictions to aid in the interpretation of such data are not present in the public scientific literature.
NMR Chemical Shift Predictions
No computational studies predicting the 1H and 13C NMR chemical shifts for this compound have been found. These calculations are valuable for structural elucidation and confirmation.
Vibrational Frequency Calculations
Theoretical calculations of the infrared and Raman spectra, which help in the assignment of vibrational modes, have not been published for this specific compound.
Quantum Chemical Descriptors for Reactivity Prediction
There is no available research detailing the calculation of quantum chemical descriptors (such as HOMO-LUMO energies, electrostatic potential maps, or Fukui functions) to predict the reactivity of this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules. These simulations can provide valuable insights into the dynamic behavior of chemical systems over time. In the context of drug discovery and materials science, MD simulations are often employed to investigate the binding of a ligand to a receptor, the conformational changes of a molecule, or the properties of a material at the atomic level.
Despite the utility of this method, there is no specific information available in the reviewed literature regarding molecular dynamics simulations being performed on this compound to analyze its broader system interactions.
Applications of 5 Chloro 1 Phenylsulfonyl 6 Azaindole in Advanced Organic Synthesis
Role as a Precursor for Complex 6-Azaindole (B1212597) Scaffolds
The primary utility of 5-Chloro-1-(phenylsulfonyl)-6-azaindole lies in its role as a foundational scaffold. The chlorine atom at the C5 position acts as a synthetic handle, allowing for the introduction of a wide array of functional groups through well-established cross-coupling methodologies. The phenylsulfonyl group serves a dual purpose: it protects the pyrrolic nitrogen, preventing unwanted side reactions, and it modulates the electronic properties of the heterocyclic system.
The generation of polysubstituted azaindoles from this compound is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions are known for their reliability, functional group tolerance, and broad substrate scope, making them ideal for creating derivatives with precisely controlled substitutions. Key transformations include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the C5 position with various aryl or heteroaryl boronic acids and esters. This allows for the introduction of diverse aromatic systems, which are common motifs in biologically active compounds. organic-chemistry.orgnih.gov
Sonogashira Coupling: By reacting the chloro-azaindole with terminal alkynes in the presence of palladium and copper catalysts, alkynyl moieties can be installed at the C5 position. nih.gov These groups can serve as precursors for further transformations or as key components of the final target molecule.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines, anilines, and other nitrogen-containing functional groups at the C5 position.
Heck Coupling: This method facilitates the introduction of alkenyl substituents by reacting the scaffold with various olefins. nih.gov
These reactions effectively transform the simple starting material into a diverse collection of more complex, polysubstituted 6-azaindole derivatives.
Table 1: Representative Cross-Coupling Reactions for Functionalization of this compound
| Reaction Type | Coupling Partner Example | Catalyst System (Typical) | Product C5-Substituent |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Phenyl |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylethynyl |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Phenylamino |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃ | Styrenyl |
Beyond simple substitution, this compound is a key precursor for building elaborate, fused polycyclic systems. This is often achieved through a multi-step sequence where a functional group, introduced via cross-coupling, participates in a subsequent intramolecular cyclization reaction.
For instance, a Suzuki coupling can be used to introduce an ortho-functionalized aryl group (e.g., 2-aminophenylboronic acid or 2-hydroxyphenylboronic acid). The newly installed substituent, positioned correctly relative to the azaindole core, can then undergo a condensation or cyclization reaction to form an additional ring. This strategy provides access to novel tetracyclic frameworks that fuse the azaindole motif with other heterocyclic systems, significantly increasing molecular complexity and exploring new regions of chemical space.
Scaffold for Diversity-Oriented Synthesis (DOS)
Diversity-Oriented Synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. mdpi.comscispace.comcam.ac.uk this compound is an excellent scaffold for DOS due to its suitability for robust, parallel chemical transformations. cam.ac.uk
The robustness of palladium-catalyzed cross-coupling reactions allows for their application in a parallel synthesis format. mdpi.com Using automated or semi-automated synthesis platforms, the core scaffold can be reacted with a large collection of diverse building blocks (e.g., boronic acids, alkynes, amines) in multi-well plates. Each well contains a different coupling partner, leading to the rapid and efficient generation of a large library of unique 6-azaindole analogues. This approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying the substituent at the C5 position.
Table 2: Illustrative Scheme for Parallel Library Generation
| Scaffold | Array of Building Blocks (in separate wells) | Reaction Type | Result |
|---|---|---|---|
| This compound | Boronic Acid 1, Boronic Acid 2, ..., Boronic Acid 96 | Parallel Suzuki Coupling | Library of 96 C5-aryl/heteroaryl azaindoles |
| Amine 1, Amine 2, ..., Amine 96 | Parallel Buchwald-Hartwig Amination | Library of 96 C5-amino azaindoles | |
| Alkyne 1, Alkyne 2, ..., Alkyne 96 | Parallel Sonogashira Coupling | Library of 96 C5-alkynyl azaindoles |
Strategic functionalization aims to maximize the structural diversity of the resulting library. nih.gov With this compound, diversity is achieved through a multi-pronged approach:
Appendage Diversity: This is the most direct method, achieved by varying the coupling partner in reactions at the C5 position, as described above. This modifies the appendages attached to the core scaffold.
Scaffold Diversity: After initial functionalization at C5, subsequent reactions can be performed at other positions on the azaindole ring (e.g., C3) or on the newly introduced substituent itself, leading to changes in the core molecular skeleton.
Stereochemical Diversity: If the introduced substituents contain chiral centers, diastereomeric or enantiomeric products can be generated, adding another layer of structural variation.
Furthermore, the phenylsulfonyl group can be removed under specific conditions to reveal the N-H of the pyrrole (B145914) ring. This site can then be functionalized with a second library of reactants (e.g., alkyl halides or acyl chlorides), exponentially increasing the number of possible unique compounds from a single scaffold.
Utilization in Total Synthesis of Natural Products or Complex Synthetic Targets
While this compound is not prominently documented as a starting material in the total synthesis of known natural products, its primary value lies in the synthesis of novel and complex synthetic targets. The azaindole framework is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets such as protein kinases. nih.govnih.gov
In this context, the complex, polysubstituted azaindoles prepared from this starting material are not intermediates but are often the final synthetic targets themselves. The goal of the synthesis is to create novel chemical entities with tailored properties for biological screening. Therefore, the application of this compound is critical in programs that synthesize libraries of kinase inhibitors, receptor modulators, and other potential therapeutic agents. The compound provides a reliable and flexible entry point to these complex molecular designs, which are central to modern drug discovery efforts.
As a Ligand Precursor for Organometallic Catalysis
While direct catalytic applications of this compound as a ligand are not extensively documented in the literature, the inherent properties of the azaindole framework suggest its significant potential as a precursor for designing ligands for organometallic catalysis. The N-donor properties of its two nitrogen atoms—the pyrrolic nitrogen (N1) and the pyridinic nitrogen (N6)—are key to this potential.
The coordination chemistry of azaindole isomers, particularly 7-azaindole (B17877), has been studied, revealing that it can coordinate to transition metals in several modes. researchgate.netnih.govnih.gov In its neutral form, the pyridine (B92270) nitrogen (N7 in 7-azaindole, analogous to N6 in 6-azaindole) is typically the primary site of coordination. nih.gov Upon deprotonation of the pyrrole N-H, the resulting azaindolide anion becomes a potent ligand, often coordinating through the pyrrolic N1 nitrogen. nih.govnih.gov Research on homoleptic complexes with 3d transition metals like Fe(II), Mn(II), and Co(II) shows that the 7-azaindolide anion acts as a nearly pure sigma donor ligand via the N1 position. nih.govnih.gov
For this compound, the N1 position is protected by a bulky and electron-withdrawing phenylsulfonyl group. This modification has several implications for its role as a ligand:
Steric Hindrance: The phenylsulfonyl group sterically shields the N1 position, making coordination through the pyridinic N6 nitrogen the only viable option.
Electronic Effects: Both the phenylsulfonyl and the chloro groups are electron-withdrawing, which reduces the electron density and basicity of the pyridine nitrogen (N6). This modulation of the ligand's electronic properties can be advantageous in catalysis, influencing the stability and reactivity of the resulting metal complex.
Monodentate Coordination: With N1 blocked, the molecule is restricted to acting as a monodentate N-donor ligand through N6, offering predictable coordination geometry.
This predictable, electronically-tuned N-donor capability makes it a candidate for a range of catalytic systems where ligand electronics are crucial, such as in palladium-catalyzed cross-coupling or nickel-catalyzed reactions. rsc.org The synthesis of various metal complexes with N-donor ligands, including N-heterocycles, is a vast and active area of research due to their diverse applications in catalysis. mdpi.com The development of protic pyrazole-based pincer ligands, for example, highlights the value of incorporating proton-responsive N-heterocycles into catalyst design. nih.gov Although not protic at N1, the 6-azaindole core of the title compound offers a stable and tunable platform for creating new ligand architectures.
Development of Novel Synthetic Methodologies Employing the Azaindole Core
The azaindole scaffold presents synthetic challenges not always encountered with simple indoles, primarily due to the electronic effects of the pyridine nitrogen. nih.gov Consequently, significant effort has been dedicated to developing robust organometallic methods for the synthesis and functionalization of the azaindole core, where compounds like this compound serve as key intermediates. magtech.com.cnresearchgate.net
The phenylsulfonyl group on the N1 position is critical in many of these methodologies. It serves not only as a protecting group but also facilitates certain reactions, such as regioselective C-H functionalization, before being removed under basic conditions. nih.gov
Palladium-Catalyzed Methodologies:
Palladium catalysis has been instrumental in the construction and derivatization of azaindoles. The Larock heteroannulation, a powerful method for indole (B1671886) synthesis, has been adapted for azaindoles. For instance, substituted 6-azaindoles can be synthesized from the palladium-catalyzed reaction of appropriately substituted iodopyridines with internal alkynes. nih.govmdpi.com
Another widely used palladium-catalyzed approach is the Sonogashira coupling of a halo-aminopyridine with a terminal alkyne, followed by a cyclization step to form the pyrrole ring. nih.govorganic-chemistry.org This two-step process is highly versatile for creating 2-substituted azaindoles. organic-chemistry.org One-pot methods have also been developed, combining palladium-catalyzed α-heteroarylation of ketones with halo-aminopyridines to construct the azaindole framework efficiently. nih.gov
The table below summarizes representative palladium-catalyzed methods for synthesizing the azaindole core.
| Methodology | Starting Materials | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| Larock Heteroannulation | N-protected iodo-aminopyridine + Alkyne | Pd(OAc)₂ / Base (e.g., KOAc) | Direct formation of substituted azaindoles. | nih.govmdpi.com |
| Sonogashira Coupling & Cyclization | Halo-aminopyridine + Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | Versatile for 2-substituted azaindoles. Can be performed in one pot or two steps. | nih.govorganic-chemistry.org |
| Heck Reaction | Amino-ortho-chloropyridine + Ketone | Pd(Pt-Bu₃)₂ / Base | Involves enamine formation followed by intramolecular Heck cyclization. | mdpi.com |
| α-Heteroarylation | Halo-aminopyridine + Ketone | Palladium Catalyst | Convenient one-pot synthesis of various azaindoles. | nih.gov |
Copper-Catalyzed Methodologies:
Copper-catalyzed reactions have also emerged as powerful tools for azaindole synthesis. These methods are often complementary to palladium-based systems and can be more cost-effective. Copper catalysts are particularly effective for C-N cross-coupling reactions, which are crucial for forming the pyrrole ring. For example, copper-catalyzed oxidative cross-coupling has been used for the N-alkynylation of 7-azaindoles. researchgate.net Cascade reactions catalyzed by copper can produce indole-2-carboxylic esters and have been extended to the synthesis of 7-azaindoles, though sometimes with lower yields suspected to be due to catalyst coordination with the pyridine moiety. acs.org
C-H Functionalization:
Future Research Directions and Unexplored Reactivity of 5 Chloro 1 Phenylsulfonyl 6 Azaindole
Development of More Sustainable and Greener Synthetic Routes
The imperative for environmentally benign chemical processes necessitates the development of sustainable synthetic routes for 5-Chloro-1-(phenylsulfonyl)-6-azaindole. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research should prioritize the development of greener alternatives that are more efficient and environmentally friendly.
Catalytic Approaches (e.g., photocatalysis, electrocatalysis)
Modern catalytic methods offer a promising avenue for the sustainable synthesis of the 6-azaindole (B1212597) core. Photocatalysis, utilizing visible light to drive chemical transformations, and electrocatalysis, which employs electrical current to facilitate reactions, are particularly attractive. These techniques often proceed under mild conditions and can offer unique selectivity. Research in this area could focus on developing novel photocatalytic or electrocatalytic cyclization strategies to construct the azaindole ring system from readily available precursors. The application of these methods could significantly reduce the environmental impact of the synthesis and provide access to a wider range of derivatives.
Flow Chemistry Applications
The transition from batch to continuous flow manufacturing presents a significant opportunity to enhance the synthesis of this compound in terms of safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. Furthermore, the reduced reaction volumes in flow reactors can mitigate the risks associated with hazardous reagents and exothermic reactions. Future work should explore the adaptation of existing synthetic routes or the development of new ones that are amenable to a continuous flow process.
Exploration of Novel Bond-Forming Reactions on the Azaindole Core
The this compound scaffold possesses multiple sites for functionalization, offering a platform for the synthesis of a diverse library of compounds. The phenylsulfonyl group at the N1-position serves as a robust protecting group and can influence the regioselectivity of subsequent reactions. The chlorine atom at the C5-position and the various carbon atoms on the bicyclic core are all potential handles for introducing new functional groups.
Future research should focus on exploring a variety of modern bond-forming reactions, including but not limited to:
Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed to introduce new carbon-carbon bonds at the C5-position by displacing the chlorine atom. This would enable the synthesis of derivatives with extended conjugation or tailored electronic properties.
C-H activation: Direct C-H functionalization of the azaindole core would provide a more atom-economical approach to derivatization, avoiding the need for pre-functionalized starting materials. Investigating the regioselectivity of C-H activation at different positions on the ring system will be a key area of exploration.
A summary of potential bond-forming reactions is presented in the table below:
| Reaction Type | Potential Site of Reaction | Potential Reagents | Desired Outcome |
| Suzuki Coupling | C5-position | Aryl or alkyl boronic acids/esters | Introduction of new C-C bonds |
| Heck Coupling | C5-position | Alkenes | Formation of C-C double bonds |
| Sonogashira Coupling | C5-position | Terminal alkynes | Synthesis of alkynylated derivatives |
| C-H Activation | C2, C3, C4, C7-positions | Various transition metal catalysts | Direct functionalization of the core |
Asymmetric Synthesis Approaches for Chiral Derivatives
The introduction of chirality into the this compound scaffold would open up new avenues for its application in areas such as medicinal chemistry and catalysis. Currently, there is a lack of reported methods for the asymmetric synthesis of chiral derivatives of this compound.
Future research should be directed towards:
Asymmetric catalysis: The development of catalytic asymmetric reactions to introduce stereocenters into the azaindole core or on substituents. This could involve asymmetric hydrogenation, cycloadditions, or nucleophilic additions.
Chiral auxiliaries: The use of chiral auxiliaries to control the stereochemical outcome of reactions.
Resolution of racemates: The development of efficient methods for the separation of enantiomers of chiral derivatives.
Advanced Materials Science Applications (e.g., organic electronics, optoelectronics if chemical properties suggest)
The electron-rich nature of the azaindole core, coupled with the potential for extensive π-conjugation through derivatization, suggests that this compound and its derivatives could possess interesting photophysical and electronic properties. The presence of nitrogen atoms in the aromatic system can also influence molecular packing and intermolecular interactions in the solid state.
Future investigations should explore the potential of these compounds in:
Organic electronics: As components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The ability to tune the electronic properties through chemical modification would be a key advantage.
Optoelectronics: As fluorescent probes or sensors, leveraging the potential luminescent properties of the azaindole scaffold.
The potential applications in materials science are summarized below:
| Application Area | Potential Role of the Compound | Key Properties to Investigate |
| Organic Light-Emitting Diodes (OLEDs) | Emitter or host material | Luminescence quantum yield, color purity, thermal stability |
| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | Charge carrier mobility, on/off ratio |
| Organic Photovoltaics (OPVs) | Donor or acceptor material | Absorption spectrum, energy levels (HOMO/LUMO) |
| Fluorescent Probes | Sensing specific analytes | Changes in fluorescence upon binding |
Integration into Supramolecular Assemblies or Self-Assembled Systems
The ability of the azaindole nucleus to participate in hydrogen bonding and π-π stacking interactions makes this compound an attractive building block for the construction of supramolecular assemblies. The directed self-assembly of these molecules could lead to the formation of well-ordered nanostructures with emergent properties.
Future research in this area could involve:
Crystal engineering: The systematic study of the solid-state packing of the parent compound and its derivatives to understand and control their crystal structures.
Design of self-assembling systems: The synthesis of derivatives with specific recognition motifs to promote the formation of desired supramolecular architectures, such as liquid crystals, gels, or molecular capsules.
The exploration of these future research directions will undoubtedly unlock the full potential of this compound and its derivatives, leading to new discoveries and applications across a range of scientific disciplines.
Advanced Mechanistic Investigations Using In Situ Spectroscopy and Kinetic Studies
To date, detailed mechanistic studies specifically on this compound are scarce in the published literature. However, the broader class of azaindoles and N-sulfonylated heterocycles has been the subject of mechanistic inquiries, providing a foundational framework for future investigations into this specific compound. The exploration of its reactivity through advanced analytical techniques is poised to yield significant insights into its chemical behavior, enabling the optimization of known transformations and the discovery of novel reactions.
The Untapped Potential of In Situ Spectroscopic Monitoring
The real-time analysis of chemical reactions as they occur, known as in situ spectroscopy, offers a powerful lens through which to view the intricate details of a reaction mechanism. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide invaluable data on the formation and consumption of reactants, intermediates, and products.
For instance, in situ NMR spectroscopy could be employed to monitor the progress of reactions involving this compound. This would allow for the identification of transient intermediates that are not observable through conventional offline analysis. The chemical shifts and coupling constants of these intermediates would provide structural information, helping to piece together the reaction pathway.
Similarly, in situ FTIR spectroscopy can track changes in vibrational frequencies associated with specific functional groups in real-time. This is particularly useful for observing the formation and breaking of bonds during a reaction, offering a complementary perspective to NMR data.
A plausible area of investigation would be the study of metal-catalyzed cross-coupling reactions, which are fundamental to the functionalization of the azaindole core. By employing in situ spectroscopy, researchers could gain a deeper understanding of the catalytic cycle, including the roles of ligand association/dissociation and the nature of the organometallic intermediates.
Illuminating Reaction Pathways with Kinetic Studies
Kinetic studies are essential for quantitatively describing the rates of chemical reactions and for elucidating the factors that influence them. By systematically varying parameters such as reactant concentrations, temperature, and catalyst loading, a detailed picture of the reaction mechanism can be constructed.
For this compound, kinetic analysis could be applied to its synthesis and subsequent functionalization reactions. For example, understanding the kinetics of the N-sulfonylation step could lead to improved reaction conditions with higher yields and shorter reaction times.
Furthermore, kinetic studies on the functionalization of the azaindole ring, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling, would provide crucial information on the rate-determining step and the influence of the chloro and phenylsulfonyl substituents on the reactivity of the heterocyclic system.
One could envision a study on the regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles, where a plausible mechanism has been proposed. nih.gov A detailed kinetic investigation of a similar reaction with this compound would help to validate and refine the proposed mechanistic steps.
Prospective Research and Data-Driven Insights
The future of mechanistic studies on this compound will likely involve a synergistic approach that combines in situ spectroscopy, kinetic modeling, and computational chemistry. This integrated strategy will enable a comprehensive understanding of its reactivity.
Table 1: Potential In Situ Spectroscopic Techniques for Mechanistic Studies
| Spectroscopic Technique | Information Gained | Potential Application for this compound |
| In Situ NMR | Structural information of reactants, intermediates, and products. Reaction progress monitoring. | Elucidation of intermediates in metal-catalyzed cross-coupling reactions. |
| In Situ FTIR | Real-time tracking of functional group transformations. | Monitoring the formation and consumption of key bonds during synthesis and functionalization. |
| In Situ Raman | Complementary vibrational information to FTIR, especially for symmetric bonds. | Studying catalyst-substrate interactions and changes in the aromatic system. |
| UV-Vis Spectroscopy | Monitoring changes in electronic transitions, useful for colored intermediates or products. | Tracking the formation of charge-transfer complexes or conjugated systems. |
Table 2: Key Parameters for Kinetic Analysis
| Parameter | Objective of Variation | Expected Insight |
| Reactant Concentration | Determine the reaction order with respect to each reactant. | Identify the species involved in the rate-determining step. |
| Temperature | Calculate activation parameters (Ea, ΔH‡, ΔS‡). | Understand the energy profile of the reaction. |
| Catalyst Loading | Assess the dependence of the reaction rate on the catalyst concentration. | Elucidate the role of the catalyst in the reaction mechanism. |
| Solvent Polarity | Investigate the effect of the reaction medium on the rate. | Gain insight into the polarity of the transition state. |
While specific experimental data for this compound is not yet available, the methodologies outlined above represent a clear roadmap for future research. The insights gained from such studies will be instrumental in advancing the chemistry of this important heterocyclic compound and will undoubtedly pave the way for new applications in various scientific disciplines.
Q & A
Q. What are the key synthetic routes for 5-Chloro-1-(phenylsulfonyl)-6-azaindole, and how do reaction conditions impact yield?
A practical synthesis involves regioselective functionalization of the azaindole core. For example, palladium-catalyzed cyanation or chlorination via N-oxide intermediates can introduce substituents at specific positions . Critical conditions include catalyst choice (e.g., Pd-based systems), temperature control (to avoid side reactions), and solvent selection (polar aprotic solvents for stability). Post-functionalization, sulfonation using phenylsulfonyl chloride under anhydrous conditions is essential. Yield optimization requires stoichiometric precision and inert atmospheres to prevent hydrolysis or oxidation .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry, particularly - and -NMR to distinguish between chlorine and sulfonyl group positions. Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while X-ray crystallography resolves ambiguous stereochemistry. Infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O stretches at ~1350–1150 cm) . Cross-referencing with computational predictions (e.g., DFT for NMR chemical shifts) enhances accuracy .
Q. What purification strategies are effective for isolating this compound?
Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates sulfonated byproducts. Recrystallization using ethanol/water mixtures improves purity, monitored by HPLC (>95% purity threshold). Membrane-based separation technologies (e.g., nanofiltration) can scale up purification while minimizing solvent waste .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s synthesis?
Quantum chemical calculations (e.g., density functional theory) predict transition states and regioselectivity, guiding catalyst and solvent selection. Reaction path searches identify low-energy intermediates, reducing trial-and-error experimentation. For example, simulations of N-oxide chlorination can prioritize conditions favoring 5-chloro over 4-chloro isomers . Machine learning models trained on azaindole reaction databases further narrow optimal parameters (e.g., temperature, pressure) .
Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?
Contradictions (e.g., ambiguous NOESY correlations) require multi-technique validation. Rotating-frame Overhauser effect spectroscopy (ROESY) clarifies spatial proximity of substituents. High-resolution MS (HRMS) confirms molecular formula, while X-ray crystallography provides definitive proof. Statistical design of experiments (DoE) minimizes analytical variability by standardizing sample preparation and instrument calibration .
Q. How can regioselectivity be controlled during functionalization of the azaindole core?
Regioselectivity in chlorination is influenced by directing groups. For example, N-oxide formation directs electrophilic substitution to the 5-position, while steric hindrance from sulfonyl groups blocks competing sites. Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) allows late-stage diversification at the 6-position. Solvent polarity and Lewis acid additives (e.g., ZnCl) further modulate reactivity .
Q. What methodologies address stability issues during storage and handling?
Stability studies under varying temperatures and humidity guide storage protocols. Lyophilization enhances shelf life for hygroscopic intermediates. Spectroscopic monitoring (e.g., -NMR) detects degradation products like hydrolyzed sulfonates. Encapsulation in moisture-resistant matrices (e.g., silica gels) prevents decomposition .
Data Management and Experimental Design
Q. How can statistical design of experiments (DoE) improve synthesis efficiency?
DoE minimizes runs while maximizing data quality. For example, a fractional factorial design tests temperature, catalyst loading, and solvent ratio interactions. Response surface methodology (RSM) identifies optimal conditions (e.g., 80°C, 5 mol% Pd catalyst, DMF solvent) for maximizing yield. This approach reduces resource consumption by 40–60% compared to one-factor-at-a-time optimization .
Q. What role do chemical software tools play in managing research data?
Electronic Lab Notebooks (ELNs) track synthesis parameters and analytical results, ensuring reproducibility. Quantum chemistry software (e.g., Gaussian) predicts reaction outcomes, while cheminformatics platforms (e.g., ChemAxon) manage structure-activity relationships. Data encryption and access controls protect intellectual property .
Mechanistic and Theoretical Insights
Q. How do electronic effects influence the reactivity of this compound?
The electron-withdrawing sulfonyl group deactivates the azaindole ring, directing electrophilic attacks to the electron-rich 5-position. Chlorine’s inductive effect further stabilizes intermediates during nucleophilic substitution. Computational Natural Bond Orbital (NBO) analysis quantifies charge distribution, guiding functionalization strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
